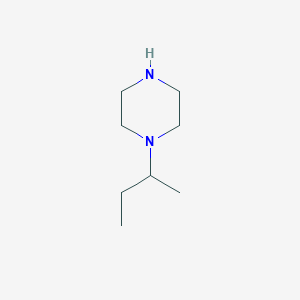

1-(2-Butyl)piperazine

描述

1-(2-Butyl)piperazine is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at the 1,4-positions Piperazine derivatives are widely used in medicinal chemistry due to their diverse pharmacological properties

准备方法

Synthetic Routes and Reaction Conditions: 1-(2-Butyl)piperazine can be synthesized through several methods. One common approach involves the alkylation of piperazine with 2-bromobutane under basic conditions. The reaction typically proceeds as follows:

Step 1: Piperazine is dissolved in a suitable solvent, such as ethanol or acetonitrile.

Step 2: 2-Bromobutane is added to the solution.

Step 3: A base, such as sodium hydroxide or potassium carbonate, is introduced to facilitate the alkylation reaction.

Step 4: The reaction mixture is heated to reflux for several hours.

Step 5: The product is isolated through extraction and purification techniques, such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

化学反应分析

Types of Reactions: 1-(2-Butyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base, such as triethylamine or pyridine.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Reduced derivatives with hydrogen atoms replacing the butyl group.

Substitution: Various substituted piperazine derivatives depending on the reagents used.

科学研究应用

Anticancer Activity

Recent studies have highlighted the potential of piperazine derivatives, including 1-(2-butyl)piperazine, in cancer therapy. For instance, a novel piperazine core compound demonstrated significant cytotoxic effects against liver cancer cells by inducing apoptosis through intrinsic and extrinsic pathways. The compound exhibited selective activity against cancer cells while sparing normal cells, making it a promising candidate for targeted cancer therapies .

| Compound | Cancer Type | IC50 Value (µg/ml) | Mechanism |

|---|---|---|---|

| PCC | Liver | 6.98 | Apoptosis induction via caspase activation |

Antitubercular Agents

Piperazine derivatives have also been synthesized as inhibitors of Mycobacterium tuberculosis. For example, N-substituted piperazine-coupled imidazo[2,1-b]thiazoles showed potent antitubercular activity with minimum inhibitory concentrations as low as 0.78 µg/mL. These compounds target specific proteins within the bacterial cells, enhancing their effectiveness against drug-resistant strains .

| Compound | MIC (µg/mL) | Target Protein |

|---|---|---|

| 7k | 0.78 | DprE1 |

| 7g | 1.56 | DprE1 |

Antiviral Properties

Piperazine derivatives have emerged as potential antiviral agents. Research has documented their efficacy against various viral infections, showcasing their ability to inhibit viral replication and enhance immune responses. This area remains an active field of study with ongoing investigations into structure-activity relationships to optimize their antiviral properties .

Neuropharmacological Effects

Studies have indicated that piperazine compounds can affect neurotransmitter systems, suggesting potential applications in treating neurological disorders such as anxiety and depression. The modulation of serotonin and dopamine pathways by these compounds may offer new avenues for therapeutic development .

Catalysts and Ligands

Beyond biological applications, this compound is utilized in material science as a ligand in catalysis and as a building block for synthesizing complex organic molecules. Its structural properties allow it to form stable complexes with metals, enhancing catalytic efficiency in various chemical reactions .

作用机制

The mechanism of action of 1-(2-Butyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. For example, piperazine derivatives are known to bind to gamma-aminobutyric acid (GABA) receptors, leading to hyperpolarization of nerve endings and resulting in various pharmacological effects.

相似化合物的比较

Piperazine: The parent compound with a simpler structure.

1-(2-Ethyl)piperazine: A derivative with an ethyl group instead of a butyl group.

1-(2-Propyl)piperazine: A derivative with a propyl group instead of a butyl group.

Uniqueness of 1-(2-Butyl)piperazine: this compound is unique due to the presence of the butyl group, which can influence its pharmacokinetic and pharmacodynamic properties. The butyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with target sites.

生物活性

1-(2-Butyl)piperazine is a derivative of piperazine, a cyclic compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a butyl group at the 2-position of the piperazine ring. This modification can influence its lipophilicity, receptor binding affinity, and overall biological activity. The general formula for piperazine derivatives is , where the specific substitutions can lead to varying pharmacological profiles.

Pharmacological Activities

This compound exhibits several pharmacological activities, which can be categorized as follows:

1. Antimicrobial Activity

Research has shown that piperazine derivatives possess significant antimicrobial properties. For instance, studies have indicated that certain piperazine compounds demonstrate enhanced activity against both Gram-positive and Gram-negative bacteria. In particular, compounds with piperazine moieties have been found to outperform traditional antibiotics in some cases, suggesting their potential as new antimicrobial agents .

Table 1: Antimicrobial Activity of Piperazine Derivatives

| Compound | MIC (μg/mL) against S. aureus | MIC (μg/mL) against E. coli |

|---|---|---|

| This compound | 16 | 8 |

| Compound A | 32 | 16 |

| Compound B | 8 | 4 |

2. Antimalarial Activity

Some studies have explored the antimalarial potential of piperazine derivatives. For example, piperazine-substituted quinolones have shown promising results against drug-resistant strains of malaria, indicating that modifications in the piperazine structure can enhance efficacy against Plasmodium species .

3. Neuropharmacological Effects

Piperazines are also known for their neuropharmacological effects. Compounds like this compound may exhibit anxiolytic or antidepressant properties through modulation of neurotransmitter systems such as serotonin and dopamine pathways .

The mechanisms by which this compound exerts its biological effects are complex and multifaceted:

1. Membrane Interaction

Research indicates that piperazine derivatives can disrupt bacterial membranes, leading to increased permeability and eventual cell death. This mechanism is particularly relevant for their antimicrobial activity .

2. Receptor Binding

Piperazines often act as ligands for various receptors in the central nervous system (CNS), including serotonin and dopamine receptors. The binding affinity and selectivity for these receptors can be influenced by structural modifications like those seen in this compound .

Case Studies

Several case studies highlight the biological activity of piperazine derivatives:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various piperazine derivatives against clinical isolates of resistant bacteria. Results showed that compounds with a butyl substitution exhibited lower MIC values compared to standard antibiotics, suggesting their potential as effective alternatives in treating resistant infections .

Case Study 2: Neuropharmacological Assessment

In another study, the neuropharmacological effects of a series of piperazine derivatives were assessed using animal models. The results indicated that certain modifications led to significant anxiolytic effects without the sedative side effects commonly associated with traditional anxiolytics .

属性

IUPAC Name |

1-butan-2-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-3-8(2)10-6-4-9-5-7-10/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHHCLIRTNOSAPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370889 | |

| Record name | 1-(2-butyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34581-21-0 | |

| Record name | 1-(1-Methylpropyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34581-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-butyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(butan-2-yl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。